3-[(Thien-2-ylcarbonyl)amino]propanoic acid
CAS No.: 36855-32-0
Cat. No.: VC2347981
Molecular Formula: C8H9NO3S
Molecular Weight: 199.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36855-32-0 |
|---|---|
| Molecular Formula | C8H9NO3S |
| Molecular Weight | 199.23 g/mol |
| IUPAC Name | 3-(thiophene-2-carbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C8H9NO3S/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11) |
| Standard InChI Key | XMEQOGPKBWCSFU-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)NCCC(=O)O |
| Canonical SMILES | C1=CSC(=C1)C(=O)NCCC(=O)O |
Introduction
Physical and Chemical Properties
Physical Properties
A comprehensive overview of the physical properties of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid is presented in Table 1.
Table 1: Physical and Chemical Properties of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H9NO3S | |
| Molecular Weight | 199.23 g/mol | |
| CAS Number | 36855-32-0 | |
| IUPAC Name | 3-(thiophene-2-carbonylamino)propanoic acid | |
| Standard InChI | InChI=1S/C8H9NO3S/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11) | |
| Standard InChIKey | XMEQOGPKBWCSFU-UHFFFAOYSA-N | |
| SMILES Notation | C1=CSC(=C1)C(=O)NCCC(=O)O | |
| PubChem Compound ID | 3476858 |
Synthesis and Preparation
Synthetic Approaches
The synthesis of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid typically involves the reaction of thiophene-2-carbonyl chloride with 3-aminopropanoic acid (β-alanine) in the presence of a base to facilitate the formation of the amide bond. This process requires careful control of reaction conditions to ensure high yield and purity. The reaction can be represented as follows:
Thiophene-2-carbonyl chloride + 3-aminopropanoic acid → 3-[(Thien-2-ylcarbonyl)amino]propanoic acid + HCl
The base in this reaction serves to neutralize the hydrogen chloride produced as a byproduct, preventing it from interfering with the reaction or forming the hydrochloride salt of the product.
Purification Methods
After synthesis, the compound would typically require purification to remove unreacted starting materials and potential side products. Common purification techniques for similar compounds include:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel or similar stationary phases
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Acid-base extraction taking advantage of the carboxylic acid functionality
These purification methods would be selected based on the specific impurities present and the required purity level of the final product.
Related Compounds and Structural Comparison
Structural Analogs
To better understand the position of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid within its chemical family, Table 2 provides a comparison with structurally related thiophene derivatives found in the research literature.
Table 2: Comparison of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid with Related Thiophene Compounds
This comparison highlights the structural diversity within thiophene-containing carboxylic acids and their derivatives. The compound 3-[(Thien-2-ylcarbonyl)amino]propanoic acid differs from its analogs in specific functional groups and their arrangement, which would impact its chemical behavior and potential applications.
Structure-Property Relationships
The variations in structure among these related compounds would be expected to result in different physical properties and chemical reactivities. For example:
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The presence of an amide bond in 3-[(Thien-2-ylcarbonyl)amino]propanoic acid versus the direct attachment of the thiophene ring to the propanoic acid chain in 3-(2-Thienyl)propanoic acid would significantly affect polarity, hydrogen bonding capabilities, and conformational flexibility.
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The introduction of a methyl group in 2-Methyl-3-(thiophene-2-carboxamido)propanoic acid would slightly increase lipophilicity compared to the unmethylated analog.
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The presence of a benzene ring in 3-[(Thien-2-ylcarbonyl)amino]benzoic acid would introduce different electronic and steric properties compared to the linear propanoic acid chain.
The availability from multiple suppliers suggests that the compound has established synthesis routes and is produced in quantities sufficient to meet research demands.
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